3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) and the Traf2- and Nck-interacting protein kinase (TNIK) . ROCKs are associated with the pathology of glaucoma , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) .
Biochemical Pathways
The inhibition of ROCKs and TNIK by this compound affects the Wnt/β-catenin signaling pathway . This pathway is often associated with the dysregulation in colorectal cancer .
Pharmacokinetics
It is known that the compound is a solid .
Result of Action
The inhibition of ROCKs and TNIK by this compound can lead to the treatment of glaucoma and colorectal cancer .
Biological Activity
The compound 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a novel derivative within the class of benzoxazepines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃F N₂O₂
- SMILES Notation :
CC(C(=O)N)N1C(C2=C(C=C1)C(=O)N(C2=O)C(F)=C)C
This structure includes a fluorinated benzoxazepine core, which is critical for its biological activity.
Antiproliferative Effects
Research indicates that derivatives of benzoxazepines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1/S or G2/M) .
Neuroprotective Activity
Benzoxazepines are also noted for their neuroprotective properties. In vitro studies have demonstrated that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. The AChE inhibitory activity of related compounds has been quantified with IC50 values indicating effective concentrations necessary for inhibition .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : AChE inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
- Modulation of Ion Channels : Some derivatives have been shown to act as modulators of sodium channels, which may contribute to their neuroprotective effects against excitotoxicity .
Study 1: Antiproliferative Activity
A study conducted on a series of benzoxazepine derivatives revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects against human breast cancer cell lines. The most potent compound showed an IC50 value of approximately 0.5 µM .
Study 2: Neuroprotective Effects
In research focused on neuroprotection, a related compound demonstrated a substantial reduction in neurotoxicity induced by β-amyloid peptides in SH-SY5Y human neuroblastoma cells. The observed IC50 for AChE inhibition was reported at 6.98 µM, suggesting potential therapeutic applications in neurodegenerative diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNGRRDRLZVZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCN)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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